molecular formula C19H13ClN2O B8471522 4-((4-(Benzyloxy)phenyl)ethynyl)-2-chloropyrimidine

4-((4-(Benzyloxy)phenyl)ethynyl)-2-chloropyrimidine

Cat. No.: B8471522
M. Wt: 320.8 g/mol
InChI Key: WSDILMMZFNUKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(Benzyloxy)phenyl)ethynyl)-2-chloropyrimidine is a useful research compound. Its molecular formula is C19H13ClN2O and its molecular weight is 320.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H13ClN2O

Molecular Weight

320.8 g/mol

IUPAC Name

2-chloro-4-[2-(4-phenylmethoxyphenyl)ethynyl]pyrimidine

InChI

InChI=1S/C19H13ClN2O/c20-19-21-13-12-17(22-19)9-6-15-7-10-18(11-8-15)23-14-16-4-2-1-3-5-16/h1-5,7-8,10-13H,14H2

InChI Key

WSDILMMZFNUKFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C#CC3=NC(=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 mL round-bottomed flask was charged 1-(benzyloxy)-4-ethynylbenzene (2.0540 g, 9.86 mmol) and tetrahydrofuran (49.3 ml). 2,4-Dichloropyrimidine (1.469 g, 9.86 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.346 g, 0.493 mmol), copper(I) iodide (0.033 ml, 0.986 mmol), and triethylamine (4.12 ml, 29.6 mmol) were added. The reaction was heated to 45° C. overnight. Silica gel (approx. 15 g) was added, and the reaction concentrated. The reaction was purified by flash chromatography (10% ethyl acetate:hexanes for 10 minutes, then to 30% ethyl acetate:hexanes over 30 minutes, then to 50% ethyl acetate in hexanes over 5 minutes, then to 100% ethyl acetate over 5 minutes.) to provide the title compound. MS (ESI) m/e 321 (M+H)+.
Quantity
2.054 g
Type
reactant
Reaction Step One
Quantity
49.3 mL
Type
solvent
Reaction Step One
Quantity
1.469 g
Type
reactant
Reaction Step Two
Quantity
4.12 mL
Type
reactant
Reaction Step Two
Quantity
0.346 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
0.033 mL
Type
catalyst
Reaction Step Two

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